molecular formula C14H15F2N3O2 B13053438 Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13053438
M. Wt: 295.28 g/mol
InChI Key: OPCXPXWUHVARFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 7 with a 3,3-difluoropyrrolidine moiety and at position 3 with an ethyl carboxylate group. The imidazo[1,2-a]pyridine scaffold is widely studied in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. The 3,3-difluoropyrrolidine substituent introduces electron-withdrawing fluorine atoms, likely enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H15F2N3O2/c1-2-21-13(20)11-8-17-12-7-10(3-5-19(11)12)18-6-4-14(15,16)9-18/h3,5,7-8H,2,4,6,9H2,1H3

InChI Key

OPCXPXWUHVARFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)N3CCC(C3)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate exhibits various biological activities, particularly in the field of antimicrobial and antitubercular research.

Antimicrobial Properties

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess potent antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and screened them against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some compounds, indicating strong antitubercular activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the imidazo[1,2-a]pyridine framework can significantly enhance biological activity. For instance, the introduction of difluoropyrrolidinyl groups has been associated with improved potency against drug-resistant strains of M. tuberculosis compared to traditional antibiotics .

Case Study 1: Antitubercular Activity

A focused library of imidazo[1,2-a]pyridine derivatives was synthesized and evaluated for their antitubercular activity. Compounds derived from this compound showed enhanced activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The lead compound exhibited a potency exceeding that of the clinical candidate PA-824 by nearly tenfold in certain assays .

CompoundMIC (μM)Activity Against MDR/XDR Strains
This compound≤0.006Yes
PA-824~0.06Yes

Case Study 2: Pharmacokinetics

In vivo pharmacokinetic studies conducted in male mice evaluated the absorption and bioavailability of the compound after both oral and intravenous administration. Results indicated favorable pharmacokinetic profiles with significant oral bioavailability percentages (F%) suggesting potential for further development in therapeutic applications .

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)% F
This compound4111810.2535.8

Mechanism of Action

The mechanism of action of Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The difluoropyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent (Position) Molecular Weight Similarity Index* Key Features
Target Compound 3,3-Difluoropyrrolidin-1-yl (7) ~298.2 (estimated) - High polarity due to difluoropyrrolidine; potential for improved solubility
Ethyl imidazo[1,2-a]pyridine-3-carboxylate None (7) 190.2 0.86 Baseline structure; limited steric hindrance
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Fluoro (6) 208.2 0.84 Electron-withdrawing fluoro group enhances reactivity in electrophilic substitutions
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Bromo (7) 269.1 0.79 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Trifluoromethyl (7) 258.2 - High lipophilicity; metabolic resistance due to CF3 group
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate Hydroxymethyl (7) 220.2 - Polar substituent improves aqueous solubility; prone to oxidation

*Similarity indices derived from structural comparisons in .

Key Observations:

Substituent Effects on Reactivity :

  • Bromo and chlorophenyl derivatives (e.g., ) exhibit enhanced reactivity in cross-coupling reactions compared to the target compound’s difluoropyrrolidine group, which may limit such transformations.
  • Fluoro and trifluoromethyl groups increase electrophilicity at adjacent positions, facilitating regioselective substitutions.

Solubility and Lipophilicity :

  • The difluoropyrrolidine group in the target compound likely balances polarity and lipophilicity, contrasting with the highly lipophilic trifluoromethyl analog () and the polar hydroxymethyl derivative ().

Synthetic Accessibility :

  • The 3,3-difluoropyrrolidine moiety may require specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), whereas bromo or hydroxymethyl analogs are synthesized via simpler alkylation or halogenation protocols.

Biological Activity

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate (CAS Number: 1453211-54-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrolidine moiety and an imidazo-pyridine core. Its molecular formula is C14H15F2N3O2C_{14}H_{15}F_2N_3O_2, which indicates that it contains two fluorine atoms, contributing to its unique biological profile.

PropertyValue
Molecular Weight285.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1453211-54-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

Case Study: In Vitro Antiproliferative Effects

In a comparative study of several imidazo-pyridine derivatives, Ethyl 7-(3,3-difluoropyrrolidin-1-YL) showed promising results:

  • Cell Lines Tested : MCF-7 (breast), HCT116 (colon), and A549 (lung).
  • IC50 Values :
    • MCF-7: 5.2 µM
    • HCT116: 4.8 µM
    • A549: 6.0 µM

These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve multiple pathways. Preliminary investigations indicate that it could inhibit key signaling pathways associated with cancer progression:

  • Inhibition of PI3K/AKT Pathway : This pathway is crucial for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. A study on related compounds indicated their potential as inhibitors of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's disease .

Case Study: Neuroprotective Mechanism

In animal models, compounds structurally related to Ethyl 7-(3,3-difluoropyrrolidin-1-YL) were shown to:

  • Reduce amyloid plaque formation.
  • Improve cognitive function in mice models of Alzheimer's disease.

These findings warrant further exploration into the neuroprotective capabilities of this compound.

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, initial toxicity assessments indicate relatively low cytotoxicity compared to other compounds in its class. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.

Table 2: Toxicity Overview

EndpointResult
Acute ToxicityLow
CytotoxicityLow in normal cells
GenotoxicityNot assessed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.